molecular formula C11H13ClO3 B14771009 4-Chloro-2-isobutoxybenzoic acid

4-Chloro-2-isobutoxybenzoic acid

Cat. No.: B14771009
M. Wt: 228.67 g/mol
InChI Key: NKELVJYVBYYWQO-UHFFFAOYSA-N
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Description

4-Chloro-2-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol It is a derivative of benzoic acid, featuring a chlorine atom at the 4-position and an isobutoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by substitution reactions to introduce the chlorine and isobutoxy groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control temperature, pressure, and reaction time, optimizing the efficiency and safety of the production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-isobutoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isobutoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isobutoxybenzoic acid is unique due to the presence of both chlorine and isobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-2-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

NKELVJYVBYYWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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